molecular formula C11H8OS2 B8645689 5-(Phenylsulfanyl)thiophene-2-carbaldehyde CAS No. 76100-20-4

5-(Phenylsulfanyl)thiophene-2-carbaldehyde

Cat. No. B8645689
Key on ui cas rn: 76100-20-4
M. Wt: 220.3 g/mol
InChI Key: KZQXOSNRJVXWEB-UHFFFAOYSA-N
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Patent
US05158971

Procedure details

To a solution of 2-phenylthiothiophene (3.87 g) in dry tetrahydrofuran (50 ml) at -30° C. under N2, was added dropwise, n-butyllithium (8.0 ml, 2.5M) and the solution left to stir at -30° C. for 2 hours. Dry dimethylformamide (2.32 ml) was then added and the solution allowed to stir at -30° C. for a further hour, allowed to warm to room temperature and stirred overnight. The reaction mixture was quenched with 2N HCl (50 ml), extracted with ether (2×50 ml), dried over MgSO4 and evaporated under reduced pressure to give an orange oil. The oil was flash chromatographed on a Sorbsil C60-40/60H column using 20% ether-hexane to give a pale yellow oil.
Quantity
3.87 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step Two
Quantity
2.32 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([S:7][C:8]2[S:9][CH:10]=[CH:11][CH:12]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C([Li])CCC.CN(C)[CH:20]=[O:21]>O1CCCC1>[C:1]1([S:7][C:8]2[S:9][C:10]([CH:20]=[O:21])=[CH:11][CH:12]=2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
3.87 g
Type
reactant
Smiles
C1(=CC=CC=C1)SC=1SC=CC1
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
8 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
2.32 mL
Type
reactant
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-30 °C
Stirring
Type
CUSTOM
Details
to stir at -30° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
to stir at -30° C. for a further hour
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
STIRRING
Type
STIRRING
Details
stirred overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with 2N HCl (50 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (2×50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give an orange oil
CUSTOM
Type
CUSTOM
Details
chromatographed on a Sorbsil
CUSTOM
Type
CUSTOM
Details
to give a pale yellow oil

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C1(=CC=CC=C1)SC1=CC=C(S1)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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